molecular formula C12H14F3N B2898805 (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl) CAS No. 1482007-05-5

(1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl)

Cat. No.: B2898805
CAS No.: 1482007-05-5
M. Wt: 229.246
InChI Key: NXCAKFPBFGOYNQ-UHFFFAOYSA-N
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Description

The (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl) group is a sophisticated chemical scaffold of significant interest in advanced research and development, particularly within medicinal chemistry and agrochemical sciences. Its value is derived from the synergistic combination of a cyclopropyl ring and a 4-(trifluoromethyl)benzyl moiety. The trifluoromethyl (CF₃) group is a pivotal structural feature in modern drug design, known for its strong electron-withdrawing nature and high lipophilicity . These properties are crucial for enhancing a compound's metabolic stability by strengthening carbon bonds, improving membrane permeability, and fine-tuning its overall pharmacokinetic profile . Furthermore, the cyclopropane ring is a valuable bioisostere, often used to introduce structural rigidity, reduce conformational flexibility, and improve potency by locking a molecule into its active conformation. Researchers leverage this specific scaffold as a key building block in the synthesis of potential bioactive molecules. Its applications are focused on the exploration of novel compounds for pharmaceutical discovery, where it can be used to develop agents targeting various diseases, and in the creation of new agrochemicals, such as herbicides and insecticides, where the trifluoromethyl group has a well-established record of enhancing efficacy . The unique physicochemical properties of this group make it a valuable tool for structure-activity relationship (SAR) studies aimed at optimizing lead compounds for greater affinity and selectivity against biological targets. This product is intended for research applications only in a laboratory setting.

Properties

IUPAC Name

[1-[[4-(trifluoromethyl)phenyl]methyl]cyclopropyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c13-12(14,15)10-3-1-9(2-4-10)7-11(8-16)5-6-11/h1-4H,5-8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCAKFPBFGOYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)C(F)(F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl) typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions. This can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts under appropriate conditions.

    Coupling with the Phenyl Ring: The final step involves coupling the cyclopropyl group with the phenyl ring bearing the trifluoromethyl group.

Industrial Production Methods

Industrial production of (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or cyclopropyl group are replaced by other groups. Common reagents include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst

    Substitution Reagents: Halogens, nucleophiles, electrophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl) is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific biological targets.

Medicine

In medicine, (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl) is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials with enhanced properties. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl) involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to modulation of specific pathways, such as enzyme inhibition or receptor activation, depending on the target .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Substituents Molecular Weight (g/mol) Biological Target Reference
Target Compound Cyclopropyl + 4-CF₃-benzyl ~246.2 (estimated) N/A (scaffold)
MK-5046 Imidazole, pyrazole, –CF₃-cyclopropyl ~522.3 BRS-3 receptor agonist
BACE1 Inhibitor (6u) Thiazin-2-amine, –CF₃-cyclopropylamino 380.4 Beta-secretase (BACE1)
EP4 Antagonist (S1) Indole-carboxamide, –CF₃-phenyl ~500 (estimated) Prostaglandin EP4 receptor
Compound 255 Pyridinyl, difluoromethyl 293.2 Intermediate

Table 2: Substituent Effects on Properties

Substituent Electronic Effect Lipophilicity (LogP) Metabolic Stability
–CF₃ (Target Compound) Strong electron-withdrawing High Moderate
–OCF₃ () Stronger electron-withdrawing Moderate High
–NH–cyclopropyl (BACE1) Hydrogen-bond donor Moderate High
Pyrazole (MK-5046) Aromatic, weak base Moderate High

Key Findings

  • Pharmacological Utility : The trifluoromethylcyclopropyl group is recurrent in receptor agonists (e.g., MK-5046) and enzyme inhibitors, emphasizing its role in enhancing target affinity and stability.
  • Structural Flexibility: Functionalization of the cyclopropane ring with amino, carboxylic acid, or heterocyclic groups tailors compounds for specific interactions (e.g., BACE1 inhibition vs. EP4 antagonism ).
  • Metabolic Considerations : The –CF₃ group generally improves resistance to oxidative metabolism, but solubility challenges may require additional polar groups (e.g., hydrochloride salts , carboxylic acids ).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl), and how can reaction conditions be systematically optimized?

  • Methodology :

  • Start with nucleophilic addition of cyclopropylmethyl bromide to 4-(trifluoromethyl)benzaldehyde under basic conditions (e.g., NaH or LDA), followed by reduction to yield the methanol derivative .
  • Use Design of Experiments (DoE) to optimize parameters (temperature, solvent polarity, catalyst loading). For example, test polar aprotic solvents (DMF, THF) vs. non-polar solvents (toluene) to assess yield and purity .
  • Monitor reaction progress via TLC or HPLC, and characterize intermediates using 1^1H/13^{13}C NMR and FT-IR to confirm structural integrity .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl)?

  • Methodology :

  • Purity : Use reverse-phase HPLC with a C18 column (ACN/water gradient) and UV detection at 254 nm. Compare retention times against known standards .
  • Structural Confirmation :
  • 1^1H/13^{13}C NMR to verify cyclopropane ring protons (δ 0.5–1.5 ppm) and trifluoromethyl group (δ ~120 ppm in 19^{19}F NMR) .
  • High-resolution mass spectrometry (HRMS) for molecular ion validation .
  • Impurity Profiling : LC-MS to detect byproducts from incomplete reduction or side reactions .

Q. How can researchers assess the stability of (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl under various storage conditions?

  • Methodology :

  • Conduct accelerated stability studies:
  • Store samples at 4°C, 25°C (ambient), and 40°C (with 75% humidity) for 1–6 months .
  • Monitor degradation via HPLC every 30 days; quantify degradation products (e.g., oxidation of methanol to ketone) .
  • Use argon/vacuum sealing to evaluate oxidative stability .

Advanced Research Questions

Q. How to design experiments to investigate the interaction of (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl with biological targets such as enzymes or receptors?

  • Methodology :

  • Target Identification : Perform molecular docking studies (AutoDock Vina) to predict binding affinity to receptors like GPCRs or cytochrome P450 enzymes .
  • In Vitro Assays :
  • Enzyme inhibition assays (e.g., fluorogenic substrates for CYP450 isoforms) with IC50_{50} determination .
  • Surface Plasmon Resonance (SPR) to measure real-time binding kinetics .
  • Cell-Based Studies : Use CRISPR-edited cell lines to validate target specificity .

Q. What methodologies are appropriate for evaluating the environmental fate and transformation products of (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl in aquatic systems?

  • Methodology :

  • Photodegradation Studies : Expose the compound to UV light (254 nm) in simulated water (pH 7.4) and analyze degradation products via LC-QTOF-MS .
  • Biodegradation Assays : Use OECD 301F (manometric respirometry) with activated sludge to assess microbial breakdown .
  • Ecotoxicity : Perform Daphnia magna acute toxicity tests (OECD 202) to determine LC50_{50} values .

Q. How should researchers address contradictory results in pharmacological studies involving (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl?

  • Methodology :

  • Data Validation : Replicate experiments across independent labs with standardized protocols (e.g., identical cell lines, reagent batches) .
  • Orthogonal Assays : Cross-validate findings using both enzymatic (e.g., fluorometric) and cell-based (e.g., luciferase reporter) assays .
  • Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent effects, assay pH) .

Q. What strategies are effective for resolving enantiomeric mixtures of (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl derivatives?

  • Methodology :

  • Chiral Chromatography : Use Chiralpak IG-U or OD-H columns with hexane/IPA gradients; optimize resolution by adjusting column temperature .
  • Kinetic Resolution : Employ enantioselective enzymes (e.g., lipases) for asymmetric hydrolysis of ester precursors .
  • Crystallization : Screen for diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

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